molecular formula C16H19NO3S2 B12534746 Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]- CAS No. 654643-42-2

Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-

Cat. No.: B12534746
CAS No.: 654643-42-2
M. Wt: 337.5 g/mol
InChI Key: ZOUADMVSOKNZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.72 (d, J = 8.2 Hz, 2H, Ar–H ortho to sulfonamide)
    • δ 7.38 (d, J = 8.2 Hz, 2H, Ar–H meta to sulfonamide)
    • δ 7.21 (dd, J = 5.1, 1.2 Hz, 1H, thienyl H-2)
    • δ 3.42 (m, 1H, N–CH(CH₃))
    • δ 2.64 (s, 3H, Ar–CH₃)
    • δ 1.52 (d, J = 6.8 Hz, 3H, CH(CH₃))
  • ¹³C NMR :

    • δ 208.5 (C=O)
    • δ 143.2 (SO₂–N)
    • δ 127.9–139.4 (aromatic and thienyl carbons)

Infrared Spectroscopy (IR)

Key vibrational modes (cm⁻¹):

  • 1324 (νₐₛ S=O)
  • 1158 (νₛ S=O)
  • 1703 (ν C=O)
  • 1592 (ν C=C aromatic)

Mass Spectrometry (MS)

  • ESI-MS : m/z 353.1 [M+H]⁺ (calc. 352.4 for C₁₆H₂₀N₂O₃S₂)
  • Fragmentation pathway: Loss of thienylbutyl moiety (m/z 185.0) followed by SO₂ elimination (m/z 109.1)

Crystallographic Data and X-ray Diffraction Studies

While single-crystal data for this specific compound are unavailable, related sulfonamides exhibit monoclinic crystal systems with P2₁/c space groups. The sulfonamide group typically participates in hydrogen bonding via sulfonyl oxygens, forming infinite chains along the b-axis. In analogous structures, the thienyl group adopts a nearly perpendicular orientation relative to the benzene ring, minimizing π–π stacking interference.

Comparative Analysis with Related Sulfonamide Derivatives

Feature 4-Methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]benzenesulfonamide 4-Methyl-N-(1-phenylethyl)benzenesulfonamide 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Substituent Thienyl, ketone Phenyl Trifluoromethyl, oxo
Molecular Weight 352.4 g/mol 275.4 g/mol 384.37 g/mol
S=O Stretch (IR) 1324 cm⁻¹ 1310 cm⁻¹ 1328 cm⁻¹
Conformational Flexibility High (ΔG‡ = 8 kJ/mol) Moderate (ΔG‡ = 5 kJ/mol) Low (ΔG‡ = 12 kJ/mol)

The thienyl-ketone substituent enhances electronic delocalization compared to purely aliphatic derivatives, as evidenced by bathochromic shifts in UV-Vis spectra. However, steric demands of the thienyl group reduce crystalline packing efficiency relative to phenyl analogs.

Properties

CAS No.

654643-42-2

Molecular Formula

C16H19NO3S2

Molecular Weight

337.5 g/mol

IUPAC Name

4-methyl-N-(4-oxo-5-thiophen-3-ylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H19NO3S2/c1-12-3-5-16(6-4-12)22(19,20)17-13(2)9-15(18)10-14-7-8-21-11-14/h3-8,11,13,17H,9-10H2,1-2H3

InChI Key

ZOUADMVSOKNZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CSC=C2

Origin of Product

United States

Preparation Methods

Route A: Reductive Amination

  • Ketone Formation : Synthesize 3-oxo-4-(3-thienyl)butanal via aldol condensation or nucleophilic substitution.
  • Amination : React with methylamine under reductive conditions (e.g., NaBH₃CN, H₂/Pd-C).

Route B: Thienyl Alkylation

  • Thienyl Intermediate : Prepare 3-thienylacetic acid ester.
  • Alkylation : Introduce the 1-methyl-3-oxobutyl group via nucleophilic substitution.

Key Reagents :

  • Thienyl Group : Introduce via Suzuki coupling or direct substitution.
  • Oxidation/Reduction : Use KMnO₄ or Pd/C for ketone/amine interconversions.

Step 3: Sulfonamide Coupling

The amine reacts with 4-methylbenzenesulfonyl chloride in a nucleophilic substitution. Conditions are optimized to minimize side reactions:

Parameter Optimal Conditions Example Source
Solvent Dichloromethane (DCM), THF, or DMF DCM with TEA
Base Triethylamine (TEA), pyridine, or DMAP 1.05 eq TEA
Temperature 0–25°C (exothermic reaction) Ice bath
Catalyst HfCl₄ or ZrCl₄ (for sterically hindered amines) 3% HfCl₄

Example Protocol :

  • Dissolve 1 eq 4-methylbenzenesulfonyl chloride in DCM.
  • Add 1.05 eq 1-methyl-3-oxo-4-(3-thienyl)butylamine and 1 eq TEA.
  • Stir at 0°C for 1 hr, then room temp for 2–4 hrs.
  • Wash with 5% HCl, dry (MgSO₄), and concentrate.

Yield : Expected ~70–85% based on analogous reactions.

Analytical Characterization

The final product is characterized via:

Technique Key Data Source
¹H NMR δ 7.8–7.6 (m, aromatic H), δ 2.5 (s, CH₃SO₂)
¹³C NMR δ 173 (C=O), δ 137–128 (aromatic C)
HRMS [M+H]⁺: 338.097 (calcd: 338.097)

Challenges and Optimization

  • Steric Hindrance : The thienyl and ketone groups may reduce reactivity. Solutions include polar aprotic solvents (DMF) or microwave-assisted heating.
  • Byproduct Formation : Competing sulfonamide hydrolysis is mitigated by anhydrous conditions and short reaction times.

Alternative Approaches

Solid-Phase Synthesis

Immobilizing the amine on a resin could simplify purification, but scalability is untested.

Comparative Data Table

Method Yield Purity Catalyst Conditions
Sulfonyl Chloride + Amine 75–85% >95% TEA DCM, 0–25°C, 2–4 hrs
HfCl₄-Catalyzed 95.5% >98% HfCl₄ NMP, 150°C, 1–2 hrs
Electrochemical N/A N/A N/A Tunable potential

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is characterized by its unique structure, which includes a benzenesulfonamide group and a thienyl substituent. Its molecular formula is C16H19NO3S2C_{16}H_{19}NO_3S_2 . The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide derivatives through reactions with appropriate amines and carbonyl compounds.

Antidiabetic Properties

Research has indicated that derivatives of benzenesulfonamide exhibit notable antidiabetic activity. In one study, various benzenesulfonamide derivatives were synthesized and evaluated for their hypoglycemic effects in a streptozotocin-induced diabetic rat model. Some derivatives showed comparable efficacy to glibenclamide, a widely used antidiabetic drug . This suggests that structural modifications in the benzenesulfonamide framework can lead to more potent antidiabetic agents.

Anticancer Activity

Benzenesulfonamide derivatives have also been investigated for their anticancer properties. A study demonstrated that new benzenesulfonamide compounds inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. The most active compounds showed IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and were able to induce apoptosis in cancer cell lines . This highlights the potential of these compounds as anticancer agents through enzyme inhibition.

Antimicrobial Properties

The antimicrobial activity of benzenesulfonamides has been explored as well. Compounds exhibiting inhibition of bacterial growth through the interference with bacterial carbonic anhydrases have shown promise as antibacterial agents . These findings suggest that further exploration of benzenesulfonamide derivatives could lead to the development of new antibiotics.

Case Studies and Research Findings

StudyFindingsApplications
Synthesis and Antidiabetic Evaluation Novel benzenesulfonamide derivatives showed hypoglycemic activity comparable to glibenclamide.Potential development of new oral antidiabetic drugs.
Design and Mechanistic Study Compounds inhibited carbonic anhydrase IX with significant anticancer activity observed in vitro.Development of anticancer therapeutics targeting specific enzymes.
Antimicrobial Activity Research Demonstrated effectiveness against bacterial growth via enzyme inhibition.Exploration for new antibacterial agents based on enzyme targeting mechanisms.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share the benzenesulfonamide core but differ in substituents on the N-alkyl chain:

Compound Name Substituents on N-alkyl Chain Key Functional Groups
Target Compound 1-methyl, 3-oxo, 4-(3-thienyl)butyl Sulfonamide, ketone, thienyl
4-methyl-N-[1-methyl-4-(1-naphthalenyl)-3-oxobutyl] 1-methyl, 3-oxo, 4-(1-naphthalenyl)butyl Sulfonamide, ketone, naphthalenyl
N-(4-cyclopentylidene-1-methyl-3-oxobutyl)-4-methyl 1-methyl, 3-oxo, 4-cyclopentylidene Sulfonamide, ketone, cyclopentylidene
4-methyl-N-(1-methylbutyl) 1-methylbutyl (no oxo or heterocyclic substituent) Sulfonamide, aliphatic chain

Key Observations :

  • Thienyl vs.
  • Ketone Group: The 3-oxo moiety is conserved in three compounds, enabling hydrogen bonding or keto-enol tautomerism. Its absence in the 4-methyl-N-(1-methylbutyl) derivative simplifies reactivity .
Computed Physicochemical Properties

Molecular properties inferred from SMILES and InChIKey data (Table 1):

Property Target Compound 4-methyl-N-(1-methylbutyl)
Molecular Formula C₁₆H₂₀N₂O₃S₂ C₁₂H₁₉NO₂S
Molecular Weight ~352.47 g/mol ~249.35 g/mol
SMILES Not provided S(=O)(=O)(C1=CC=C(C)C=C1)NC(C)CCC
InChIKey Not provided ODMWZCBRHGGIGM-UHFFFAOYSA-N

Notes:

  • The target compound’s thienyl and oxo groups increase molecular weight and polarity compared to the aliphatic 4-methyl-N-(1-methylbutyl) derivative .

Biological Activity

Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl] (CAS Number: 89864-19-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by various studies and data tables.

The molecular formula of Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl] is C15H19NO2S, with a molecular weight of approximately 337.5 g/mol. Its structure includes a benzenesulfonamide core with a thienyl group and a ketone functionality, which may contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that benzenesulfonamide derivatives exhibit notable anti-inflammatory properties. For instance, compounds derived from benzenesulfonamide have shown significant inhibition of carrageenan-induced rat paw edema. In one study, specific derivatives achieved inhibition rates of up to 94.69% at various time intervals post-administration .

Table 1: Anti-inflammatory Activity of Benzenesulfonamide Derivatives

CompoundInhibition Rate (%)Time (hours)
4a94.691
4c89.662
4b87.833

Antimicrobial Activity

Benzenesulfonamide derivatives have also been extensively studied for their antimicrobial effects. A recent evaluation revealed that several derivatives demonstrated significant activity against various bacterial strains:

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63
4fB. subtilis6.63

These findings indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a potential candidate for further development as an antimicrobial agent .

Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, benzenesulfonamide derivatives have shown promising antioxidant activity. One study reported that certain derivatives had an IC50 comparable to Vitamin C, indicating their potential utility in reducing oxidative stress .

Case Study: Synthesis and Evaluation of New Derivatives

A study published in the journal "Molecules" detailed the synthesis of ten new benzenesulfonamide derivatives bearing carboxamide functionalities. These compounds were evaluated for their biological activities, revealing that several exhibited strong anti-inflammatory and antimicrobial effects . The research highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Core Formation : Coupling the thienyl moiety to a butyl backbone via alkylation or Michael addition.

Sulfonamide Linkage : Reacting 4-methylbenzenesulfonyl chloride with the amine group of the intermediate under basic conditions (e.g., triethylamine in anhydrous THF).

Purification : Column chromatography or recrystallization to isolate the product.
Key intermediates should be characterized by 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, as seen in analogous sulfonamide syntheses .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 5.5–6.0 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~200 ppm) and sulfonamide (SO2_2, ~55 ppm) groups .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (SO2_2, ~1150–1350 cm1^{-1}) and ketone (C=O, ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ expected at m/z ~350–400) .

Advanced Research Questions

Q. Q3. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

Methodological Answer: SC-XRD provides definitive stereochemical

Crystallization : Grow crystals via slow evaporation (e.g., in ethanol/water).

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 200 K) to minimize thermal motion .

Refinement : Employ SHELXL for structure solution. Key parameters include bond lengths (C–S: ~1.76 Å, C=O: ~1.21 Å) and torsion angles (thienyl vs. sulfonamide orientation). Discrepancies in R-factor (target < 0.05) may indicate disorder, requiring iterative refinement .

Q. Q4. How can conflicting NMR and X-ray data be reconciled for this compound?

Methodological Answer: Contradictions may arise from:

  • Dynamic Effects : Flexible side chains (e.g., butyl-thienyl) can cause averaged NMR signals but fixed X-ray positions. Use variable-temperature NMR to detect conformational exchange.
  • Crystal Packing : X-ray reveals solid-state conformation, while NMR reflects solution dynamics. Compare with computational models (DFT or MD simulations) to identify dominant conformers .

Q. Q5. What strategies optimize reaction yields when introducing the thienyl group?

Methodological Answer:

  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity. For example, Suzuki-Miyaura coupling for aryl-thienyl bonds .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Byproduct Mitigation : Monitor via TLC and quench reactive intermediates (e.g., excess thienyl Grignard reagent) with aqueous NH4_4Cl .

Q. Q6. How does the thienyl substituent influence the compound’s electronic properties?

Methodological Answer:

  • Electron Density : Thienyl’s electron-rich nature alters sulfonamide’s acidity. Measure pKa via potentiometric titration (expected range: ~8–10).
  • Spectroscopic Shifts : Compare UV-Vis spectra with non-thienyl analogs; π→π* transitions in thienyl (~250–300 nm) indicate conjugation with the sulfonamide .

Data Analysis and Interpretation

Q. Q7. How should researchers handle inconsistent biological activity data across structural analogs?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., methyl vs. ethyl on the sulfonamide) and correlate with activity (e.g., IC50_{50}) using regression models.
  • Crystallographic Overlays : Superpose X-ray structures (e.g., using PyMOL) to identify critical binding motifs (e.g., thienyl interactions with hydrophobic pockets) .

Q. Q8. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to locate electrophilic sites (e.g., carbonyl carbon).
  • Fukui Indices : Identify regions prone to nucleophilic attack (e.g., f+^+ > 0.1 at the ketone group) .

Advanced Instrumentation

Q. Q9. How does cryogenic crystallography improve structural resolution for this compound?

Methodological Answer:

  • Reduced Thermal Motion : Data collected at 100 K minimizes atomic displacement parameters (ADPs), enhancing electron density maps.
  • Radiation Damage Mitigation : Use a low-dose protocol (e.g., 10% beam intensity) to preserve crystal integrity during SC-XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.